molecular formula C16H25N5O6 B13409430 dihydrozeatin-7-N-dihydrozeatin

dihydrozeatin-7-N-dihydrozeatin

Cat. No.: B13409430
M. Wt: 383.40 g/mol
InChI Key: WSELIHNWDGFXRQ-UFZVAZPKSA-N
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Description

Dihydrozeatin-7-N-dihydrozeatin is a compound belonging to the class of cytokinins, which are plant hormones that play a crucial role in promoting cell division and growth in plant roots and shoots. This compound is a derivative of zeatin, a naturally occurring cytokinin, and is characterized by its unique structure that includes a glycosylated form of dihydrozeatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrozeatin-7-N-dihydrozeatin typically involves a multi-step process. One common method includes the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin-7-N-dihydrozeatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Dihydrozeatin-7-N-dihydrozeatin has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrozeatin-7-N-dihydrozeatin involves its interaction with cytokinin receptors in plants. These receptors are part of a signaling pathway that regulates cell division, growth, and differentiation. The compound binds to these receptors, triggering a cascade of molecular events that lead to the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrozeatin-7-N-dihydrozeatin is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. This compound’s distinct metabolic fate and interaction with cytokinin receptors set it apart from other cytokinins .

Properties

Molecular Formula

C16H25N5O6

Molecular Weight

383.40 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1

InChI Key

WSELIHNWDGFXRQ-UFZVAZPKSA-N

Isomeric SMILES

CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

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